molecular formula C10H7IN2O B1301668 2-(4-Iodophenoxy)pyrimidine CAS No. 330792-86-4

2-(4-Iodophenoxy)pyrimidine

Cat. No. B1301668
CAS RN: 330792-86-4
M. Wt: 298.08 g/mol
InChI Key: ACTXYGJBAXDKAS-UHFFFAOYSA-N
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Description

2-(4-Iodophenoxy)pyrimidine, also known as 4-IP, is an organic compound that is widely used in scientific research and laboratory experiments. It is a member of the pyrimidine family, which is composed of six-membered, nitrogen-containing heterocyclic compounds. 4-IP is used in research applications such as enzymatic syntheses, molecular biology, and drug discovery. It is also used in medical research, such as in the study of cancer and other diseases.

Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives have been extensively studied for their anticancer properties. Research shows that pyrimidines, due to their ability to interact with various enzymes, receptors, and targets, exhibit diverse pharmacological activities, including anticancer effects. The synthesis and evaluation of pyrimidine-based compounds have led to the identification of numerous potent anticancer agents, highlighting the heterocycle's potential in cancer therapy (Kaur et al., 2014).

Anti-inflammatory and Immunomodulatory Effects

Pyrimidine derivatives also demonstrate significant anti-inflammatory activities. They inhibit the expression and activities of key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This suggests their potential application in treating inflammatory disorders (Rashid et al., 2021).

Applications in Neurological Disorders

Research indicates that pyrimidine derivatives can play a role in treating neurological disorders, including Alzheimer's disease. Pyrimidine scaffolds have shown potential in the design and synthesis of anti-Alzheimer's drugs, focusing on reducing or rehabilitating neurological disorders (Das et al., 2021).

Optical and Sensory Applications

Pyrimidine derivatives are utilized in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This application extends to both the biological and medicinal fields, indicating the versatility of pyrimidine-based compounds (Jindal & Kaur, 2021).

Synthesis of Heterocyclic Compounds

Pyrimidines serve as key precursors in the synthesis of various medicinal and pharmaceutical compounds. The development of pyranopyrimidine scaffolds, for example, demonstrates the broad applicability of pyrimidines in creating bioavailable medicinal compounds (Parmar et al., 2023).

Safety and Hazards

The safety information for 2-(4-Iodophenoxy)pyrimidine includes several hazard statements: H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

Pyrimidines, including 2-(4-Iodophenoxy)pyrimidine, have been the subject of ongoing research due to their diverse biological potential . They are considered bioisosteres with purines and many pyrimidine derivatives have shown promising anticancer activity . Future research could focus on the development of novel pyrimidine analogs with enhanced anti-inflammatory or anticancer activities .

properties

IUPAC Name

2-(4-iodophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTXYGJBAXDKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363310
Record name 2-(4-iodophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

330792-86-4
Record name 2-(4-iodophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an argon atmosphere, potassium carbonate (207 mg) was added to a solution of 4-iodophenol (220 mg) and 2-chloropyrimidine (114 mg) in DMF (1 ml), and the resulting mixture was stirred at 120° C. for 3 hours. The reaction solution was cooled to room temperature and saturated brine was added thereto, followed by extracting the resulting mixture with chloroform. Organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was purified by column chromatography (silica gel, eluent: hexane/ethyl acetate=3/1) to obtain 2-(4-iodophenoxy)pyrimidine (288 mg). NMR (HL, CDCl3): δ 6.97-7.00 (2H, m), 7.06 (1H, t, J=4.6 Hz), 7.73-7.75 (2H, m), 8.57 (2H, d, J=4.6 Hz)
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-phenoxypyrimidine (int AY) (4.03 g, 0.0234 mol) and N-iodosuccinimide (10.52 g, 0.0468 mol) in trifluoroacetic acid (40 mL) and trifluoroacetic anhydride (8 mL) was heated at reflux for 4 hours. The mixture was allowed to cool to ambient temperature and water (75 mL) was added. The mixture was extracted with three times with 50 mL. The combined organic layers were washed twice with saturated aqueous sodium bicarbonate (50 mL), twice with 10% aqueous sodium thiosulfate (50 mL) and brine (50 mL). The organic layer was dried over magnesium sulfate, filtered and the solvent was removed in vacuo. The crude solid was purified by flash column chromatography on silica gel using n-heptane/ethyl acetate (3:1) as an eluent to give 2-(4-iodophenoxy)pyrimidine as a light yellow solid (3.49 g, 0.0117 mol): 1H NMR (CDCl3, 400 MHz) 8.57 (d, 2H), 7.73 (d, 2H), 7.07 (t, 1H), 6.98 (d 2H); TLC (n-heptane/ethyl acetate=1:1) Rf 0.45.
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
10.52 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

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